molecular formula C18H29N3O2 B8536126 Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate

Cat. No. B8536126
M. Wt: 319.4 g/mol
InChI Key: FLFARFJZMXUALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-{[2-(2-aminophenyl)ethyl]amino}piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-aminophenyl)ethylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-12-9-15(10-13-21)20-11-8-14-6-4-5-7-16(14)19/h4-7,15,20H,8-13,19H2,1-3H3

InChI Key

FLFARFJZMXUALY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butyl 4-{[2-(2-nitrophenyl)ethyl]amino}piperidine-1-carboxylate and 10% palladium on carbon (1.9 g) were stirred in ethanol (250 mL) overnight under one atmosphere hydrogen. Catalyst was filtered from the solution and solvent removed in vacuo to provide the title compound (17.2 g). MS 320 (M+1)
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-(2-nitrophenethylamino)piperidine-1-carboxylate (10.5 g) in EtOH (180 ml) was added 10% Pd/C (1.05 g) and the reaction mixture was stirred at RT under an atmosphere of H2 overnight. The reaction mixture was filtered and the resulting solution was evaporated to dryness giving the desired product (9.6 g). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=320; tR=2.06.
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